Cas no 2245966-28-1 (Daxdilimab)

Daxdilimab structure
Daxdilimab structure
商品名:Daxdilimab
CAS番号:2245966-28-1
MF:
メガワット:
CID:5307485

Daxdilimab 化学的及び物理的性質

名前と識別子

    • Daxdilimab
    • Research Grade Daxdilimab(DHF32701)
    • Daxdilimab (anti-ILT7)

Daxdilimab 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-P99226-1mg
Daxdilimab
2245966-28-1 ≥95.0%
1mg
¥2000 2024-04-19
MedChemExpress
HY-P99226-10mg
Daxdilimab
2245966-28-1 ≥95.0%
10mg
¥8500 2024-04-19
MedChemExpress
HY-P99226-5mg
Daxdilimab
2245966-28-1 ≥95.0%
5mg
¥5200 2024-04-19
1PlusChem
1P027Q69-1mg
Daxdilimab
2245966-28-1 95%
1mg
$258.00 2024-05-25
1PlusChem
1P027Q69-10mg
Daxdilimab
2245966-28-1 95%
10mg
$1009.00 2024-05-25
1PlusChem
1P027Q69-5mg
Daxdilimab
2245966-28-1 95%
5mg
$632.00 2024-05-25

Daxdilimab 関連文献

Daxdilimabに関する追加情報

Recent Advances in Daxdilimab (2245966-28-1) Research: A Comprehensive Review

Daxdilimab, a novel therapeutic agent with the chemical identifier 2245966-28-1, has recently emerged as a promising candidate in the field of immunology and autoimmune disease treatment. This research brief aims to provide an up-to-date overview of the latest scientific findings, clinical trial results, and potential applications of Daxdilimab, focusing on its mechanism of action, efficacy, and safety profile.

Recent studies have highlighted Daxdilimab's unique ability to modulate specific immune pathways, particularly those involving interleukin-4 receptor alpha (IL-4Rα) signaling. The compound's molecular structure (2245966-28-1) allows for targeted inhibition of pro-inflammatory cytokines while preserving essential immune functions. Phase I clinical trials demonstrated favorable pharmacokinetics and a manageable safety profile, with most adverse events being mild to moderate in severity.

In preclinical models of autoimmune diseases such as atopic dermatitis and asthma, Daxdilimab showed significant reduction in disease markers and symptom severity. The compound's selectivity for IL-4Rα distinguishes it from broader immunosuppressants, potentially offering improved safety margins for chronic use. Current Phase II trials are evaluating its efficacy in moderate-to-severe atopic dermatitis populations, with preliminary results showing promising improvement in EASI scores.

The development of Daxdilimab represents an important advancement in precision medicine for immune-mediated disorders. Its chemical properties (2245966-28-1) contribute to excellent bioavailability and tissue penetration, addressing limitations of earlier therapeutic approaches. Researchers are particularly excited about its potential in pediatric populations, where current treatment options are often limited by safety concerns.

Future research directions include investigating Daxdilimab's potential in combination therapies and expanding its application to other IL-4/IL-13-mediated conditions. The compound's unique mechanism suggests possible utility in fibrotic diseases and certain malignancies where these pathways play a pathogenic role. Ongoing studies are also exploring biomarkers that may predict treatment response, potentially enabling more personalized therapeutic approaches.

In conclusion, Daxdilimab (2245966-28-1) represents a significant innovation in immunomodulatory therapy, with early data supporting its potential across multiple autoimmune indications. As clinical development progresses, this agent may offer new hope for patients with difficult-to-treat inflammatory conditions, particularly those who have failed conventional therapies. The coming years will be critical in fully characterizing its therapeutic potential and establishing its place in the treatment paradigm.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2245966-28-1)Daxdilimab
A1020358
清らかである:99%/99%/99%
はかる:10mg/5mg/1mg
価格 ($):1066.0/652.0/251.0